Butyl(phenyl)(trimethylsilyl)phosphane
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Overview
Description
Butyl(phenyl)(trimethylsilyl)phosphane is a tertiary phosphine compound characterized by the presence of a butyl group, a phenyl group, and a trimethylsilyl group attached to a phosphorus atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Butyl(phenyl)(trimethylsilyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of butylmagnesium chloride with phenyl(trimethylsilyl)chlorophosphine can yield the desired compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods: Industrial production of tertiary phosphines like this compound often employs large-scale Grignard reactions or organolithium reagents. These methods are favored due to their high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Butyl(phenyl)(trimethylsilyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products vary depending on the substituents introduced during the reaction.
Scientific Research Applications
Butyl(phenyl)(trimethylsilyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: The compound is explored for its potential in modifying biological molecules, aiding in the study of biochemical pathways.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Butyl(phenyl)(trimethylsilyl)phosphane involves its ability to donate electron density through the phosphorus atom. This electron-donating capability makes it an effective ligand in catalysis, where it can stabilize transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or biochemical modification .
Comparison with Similar Compounds
- Phenyl(trimethylsilyl)phosphane
- Butyl(trimethylsilyl)phosphane
- Phenyl(butyl)phosphane
Comparison: Butyl(phenyl)(trimethylsilyl)phosphane is unique due to the presence of all three groups (butyl, phenyl, and trimethylsilyl) attached to the phosphorus atom. This combination imparts distinct steric and electronic properties, making it more versatile in various chemical reactions compared to its counterparts .
Properties
CAS No. |
59877-24-6 |
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Molecular Formula |
C13H23PSi |
Molecular Weight |
238.38 g/mol |
IUPAC Name |
butyl-phenyl-trimethylsilylphosphane |
InChI |
InChI=1S/C13H23PSi/c1-5-6-12-14(15(2,3)4)13-10-8-7-9-11-13/h7-11H,5-6,12H2,1-4H3 |
InChI Key |
ZZKYJCUDELDHCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
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